4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid
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Overview
Description
4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid is a complex organic molecule that contains multiple functional groups, including a thiazole ring, an isoindoline dione group, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid involves multiple steps. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol for crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and isoindoline dione group play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-thiazol-2-yl-benzenesulfonamide
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
Uniqueness
4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O6S2/c21-15-13-6-5-12(9-14(13)16(22)20(15)18-19-7-8-27-18)28(25,26)11-3-1-10(2-4-11)17(23)24/h1-9H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFGUIPBHXMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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